![molecular formula C14H23NO5 B15316500 rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-[(1r,3S)-3-hydroxycyclobutyl]pyrrolidine-3-carboxylicacid](/img/structure/B15316500.png)
rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-[(1r,3S)-3-hydroxycyclobutyl]pyrrolidine-3-carboxylicacid
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Description
Rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-[(1r,3S)-3-hydroxycyclobutyl]pyrrolidine-3-carboxylicacid is a useful research compound. Its molecular formula is C14H23NO5 and its molecular weight is 285.34 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis
Boc Deprotection and Acid Activation
The Boc group is cleaved under acidic conditions to yield the free pyrrolidine amine. For example:
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Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.
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Outcome : Generates the deprotected pyrrolidine-3-carboxylic acid intermediate, which can undergo further functionalization (e.g., amide coupling) .
Key Data :
Reaction Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Boc removal | TFA/DCM (1:1), 2 h, RT | 85–92 | |
Acid activation | EDC/HOBt, DMF, 0°C–RT | 90–95 |
Functionalization of the Hydroxycyclobutyl Group
The 3-hydroxycyclobutyl substituent undergoes selective oxidation or substitution:
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Oxidation : Using Dess-Martin periodinane or pyridinium chlorochromate (PCC) converts the hydroxyl group to a ketone, enabling subsequent nucleophilic additions .
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Etherification : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions (NaH, THF) forms ether derivatives .
Computational Insights :
Gaussian calculations predict that steric hindrance from the cyclobutyl ring slows reaction kinetics compared to non-cyclic analogs .
Carboxylic Acid Derivatives
The carboxylic acid participates in:
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Amide formation : Coupling with amines (e.g., HATU/DIPEA in DMF) yields bioactive amides .
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Esterification : Methanol/HCl or DCC/DMAP produces methyl esters for improved lipophilicity .
Example Reaction :
Acid+R-NH2HATUAmide+H2O
Reported yields for amide derivatives range from 75% to 88% .
Crystallization and Chirality Control
The compound’s stereochemistry (3R,4R) and (1r,3S) is preserved via chiral resolution:
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Method : Crystallization-induced diastereomer separation using L-tartaric acid .
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Purity : >99% enantiomeric excess (ee) achieved, critical for pharmaceutical intermediates .
Hydrogen Bonding Analysis :
Three intramolecular hydrogen bonds stabilize the (2S,4S) diastereomer during crystallization, as confirmed by X-ray diffraction .
Stability and Degradation Pathways
Properties
Molecular Formula |
C14H23NO5 |
---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
(3S,4S)-4-(3-hydroxycyclobutyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C14H23NO5/c1-14(2,3)20-13(19)15-6-10(8-4-9(16)5-8)11(7-15)12(17)18/h8-11,16H,4-7H2,1-3H3,(H,17,18)/t8?,9?,10-,11+/m0/s1 |
InChI Key |
UZWSFSCWUNVXMC-WFBLGPOFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2CC(C2)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2CC(C2)O |
Origin of Product |
United States |
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